
2,2'-(2,2,2-Trichloroethane-1,1-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol is an organic compound characterized by the presence of two phenol groups attached to a central trichloroethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol typically involves the reaction of trichloroacetaldehyde with phenol under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes condensation to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under the influence of strong oxidizing agents.
Reduction: The trichloroethane moiety can be reduced to form dichloroethane derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dichloroethane derivatives.
Substitution: Nitro and halogenated phenol derivatives.
Scientific Research Applications
2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The trichloroethane moiety may also interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known insecticide with a similar trichloroethane core.
2,2,2-Trichloroethane-1,1-diol: A compound with a similar trichloroethane moiety but different functional groups.
6,6′-(2,2,2-Trichloroethane-1,1-diyl)bis(2,4-dichlorophenol): Another compound with a trichloroethane core and additional chlorine substituents on the phenol rings.
Uniqueness
2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol is unique due to its specific arrangement of phenol groups and the trichloroethane moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
6621-68-7 |
|---|---|
Molecular Formula |
C14H11Cl3O2 |
Molecular Weight |
317.6 g/mol |
IUPAC Name |
2-[2,2,2-trichloro-1-(2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-5-1-3-7-11(9)18)10-6-2-4-8-12(10)19/h1-8,13,18-19H |
InChI Key |
GNXSMNAKPGVLDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2O)C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
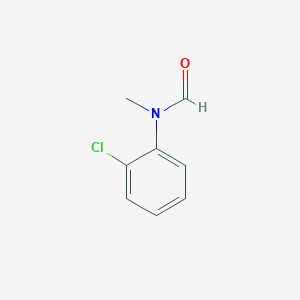
![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)
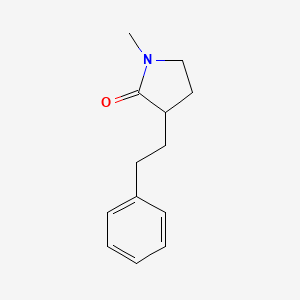
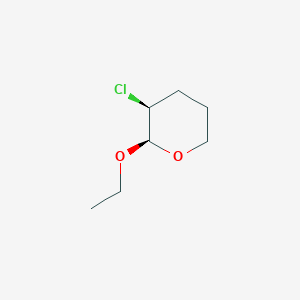



![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)
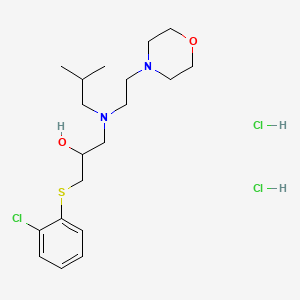
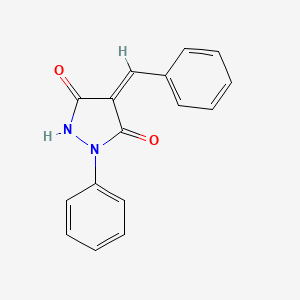
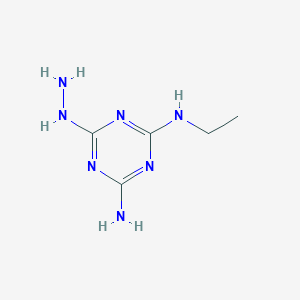
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)
